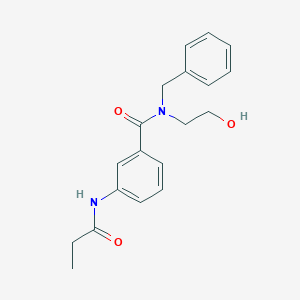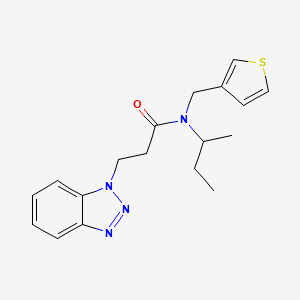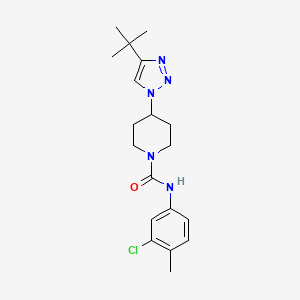![molecular formula C19H22N2O3S B5902729 5-(aminosulfonyl)-N-ethyl-2-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide](/img/structure/B5902729.png)
5-(aminosulfonyl)-N-ethyl-2-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(aminosulfonyl)-N-ethyl-2-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide, commonly known as ASEB, is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. ASEB is a small molecule that belongs to the class of sulfonamide compounds and has been found to possess interesting biological properties.
作用机制
The mechanism of action of ASEB is not fully understood. However, it has been found to inhibit the activity of various enzymes, including acetylcholinesterase and carbonic anhydrase. ASEB has also been found to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. ASEB has been found to induce apoptosis by activating the caspase pathway, which is a pathway that is involved in the regulation of cell death.
Biochemical and Physiological Effects
ASEB has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that is responsible for the breakdown of acetylcholine in the brain. By inhibiting the activity of acetylcholinesterase, ASEB has been found to improve cognitive function in animal models of Alzheimer's disease. ASEB has also been found to inhibit the activity of carbonic anhydrase, which is an enzyme that is involved in the regulation of pH in the body. By inhibiting the activity of carbonic anhydrase, ASEB has been found to have potential applications in the treatment of glaucoma.
实验室实验的优点和局限性
The advantages of using ASEB in lab experiments include its ability to inhibit the growth of cancer cells and its potential use in the treatment of Alzheimer's disease and glaucoma. However, there are also limitations to using ASEB in lab experiments. One limitation is that ASEB is a small molecule that may have limited bioavailability and may not be able to penetrate the blood-brain barrier. Another limitation is that ASEB may have off-target effects that may interfere with the interpretation of experimental results.
未来方向
There are several future directions for the study of ASEB. One direction is to study the pharmacokinetics and pharmacodynamics of ASEB in animal models. Another direction is to study the safety and toxicity of ASEB in animal models. Additionally, further studies are needed to understand the mechanism of action of ASEB and to identify its molecular targets. Finally, there is a need for clinical trials to evaluate the efficacy of ASEB in the treatment of cancer, Alzheimer's disease, and glaucoma.
合成方法
The synthesis of ASEB is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. The second step involves the reaction of 4-nitrobenzoyl chloride with N-ethyl-N-methyl-3-aminopropan-1-ol to form 4-nitrobenzamide. The third step involves the reduction of 4-nitrobenzamide to 4-aminobenzamide using hydrogen gas and a palladium catalyst. The fourth step involves the reaction of 4-aminobenzamide with 2-bromoethylsulfonyl chloride to form 5-(bromoethylsulfonyl)-N-ethyl-2-methylbenzamide. The final step involves the reaction of 5-(bromoethylsulfonyl)-N-ethyl-2-methylbenzamide with (E)-3-phenylprop-2-en-1-amine to form ASEB.
科学研究应用
ASEB has been found to possess potential applications in the field of medicine. It has been studied for its ability to inhibit the growth of cancer cells and has been found to be effective against various types of cancer, including breast, lung, and colon cancer. ASEB has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that is responsible for the breakdown of acetylcholine in the brain. By inhibiting the activity of acetylcholinesterase, ASEB has been found to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
N-ethyl-2-methyl-N-[(E)-3-phenylprop-2-enyl]-5-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-21(13-7-10-16-8-5-4-6-9-16)19(22)18-14-17(25(20,23)24)12-11-15(18)2/h4-12,14H,3,13H2,1-2H3,(H2,20,23,24)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBIPBSMAMHSRT-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC=CC1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C/C=C/C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-oxopiperazin-2-yl)-N-methylacetamide](/img/structure/B5902658.png)
![4-[(3,3-dimethylpyrrolidin-1-yl)carbonyl]-2-(2-isopropylpyrimidin-5-yl)quinoline](/img/structure/B5902663.png)
![N-(4-{2-[(2-methylbenzyl)amino]-2-oxoethyl}phenyl)butanamide](/img/structure/B5902669.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]acetamide](/img/structure/B5902677.png)
![[(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B5902689.png)

![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]propanamide](/img/structure/B5902697.png)
![N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-3-(tetrahydrofuran-3-yl)propan-1-amine](/img/structure/B5902712.png)

![N-{2-[(4-sec-butoxy-3-methoxybenzyl)amino]ethyl}acetamide](/img/structure/B5902725.png)
![N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethanamine](/img/structure/B5902739.png)
![2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}benzonitrile](/img/structure/B5902743.png)
![N-[2-(2-ethoxyphenyl)ethyl]-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B5902747.png)